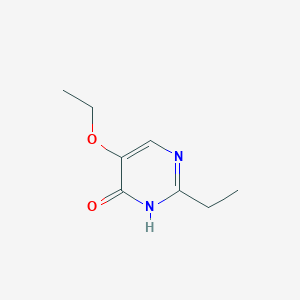

5-Ethoxy-2-ethylpyrimidin-4(3H)-one

Description

5-Ethoxy-2-ethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by an ethoxy group at position 5 and an ethyl group at position 2 of the heterocyclic ring. Pyrimidinones are six-membered aromatic rings containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry and materials science.

Properties

CAS No. |

103980-62-7 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-ethoxy-2-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H12N2O2/c1-3-7-9-5-6(12-4-2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11) |

InChI Key |

WKIRQZURYDLAMH-UHFFFAOYSA-N |

SMILES |

CCC1=NC=C(C(=O)N1)OCC |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)OCC |

Other CAS No. |

103980-62-7 |

Synonyms |

5-ethoxy-2-ethyl-3H-pyrimidin-4-one |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol, 5-ethoxy-2-ethyl- typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux for several hours, followed by acidification to yield the desired product . The general reaction scheme is as follows:

- Preparation of sodium ethoxide by dissolving sodium in anhydrous ethanol.

- Addition of ethyl cyanoacetate to the sodium ethoxide solution.

- Preparation of a second solution of sodium ethoxide and addition of guanidine hydrochloride.

- Combination of the two solutions and heating under reflux.

- Acidification of the reaction mixture to precipitate the product.

Industrial Production Methods

Industrial production methods for 4-Pyrimidinol, 5-ethoxy-2-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinol, 5-ethoxy-2-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different substituted pyrimidines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidines, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrimidines.

Scientific Research Applications

4-Pyrimidinol, 5-ethoxy-2-ethyl- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 5-ethoxy-2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with nucleic acids, influencing processes like DNA replication and transcription .

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs.

- Ethyl vs. Methylthio : The ethyl group at position 2 eliminates sulfur-related toxicity risks (e.g., H335 hazards in methylthio analogs) while maintaining moderate electron-donating effects .

- Ring Saturation : Unlike 3,4-dihydropyrimidin-2(1H)-ones, the fully aromatic pyrimidin-4(3H)-one core in the target compound retains conjugation, affecting UV absorption and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.